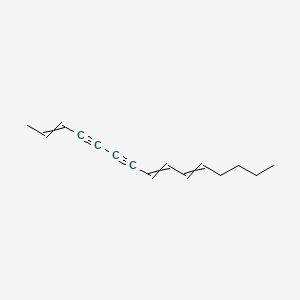

Pentadeca-2,8,10-triene-4,6-diyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pentadeca-2,8,10-triene-4,6-diyne is a natural product found in Oenanthe aquatica and Oenanthe crocata with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C15H18

Molecular Weight: 198.30 g/mol

IUPAC Name: (2E,8E,10E)-pentadeca-2,8,10-trien-4,6-diyne

The compound features multiple double and triple bonds which contribute to its reactivity and potential utility in various chemical reactions.

Medicinal Chemistry

- Anticancer Activity

-

Antimicrobial Properties

- Research has demonstrated that compounds containing acetylenic structures can possess antimicrobial properties. This compound has been isolated from plants like Oenanthe aquatica, which are traditionally used for their medicinal properties . This suggests potential applications in developing natural antimicrobial agents.

-

Phytochemical Studies

- The compound is a subject of interest in phytochemical studies due to its occurrence in various plant species. Its isolation from plants like Oenanthe crocata highlights its significance in natural product chemistry . These studies can lead to the discovery of new therapeutic agents derived from natural sources.

Agricultural Applications

- Pesticide Development

- Plant Growth Regulators

Materials Science

- Polymer Chemistry

- Nanotechnology

Case Studies

Análisis De Reacciones Químicas

Bergman Cyclization

The enediyne moiety undergoes Bergman cyclization under thermal or photochemical conditions, forming a 1,4-benzenoid diradical intermediate . This reaction is critical for its biological activity, as the diradical abstracts hydrogen atoms from DNA strands, leading to strand cleavage .

Myers-Saito Cyclization

In the presence of nucleophiles, the compound may undergo Myers-Saito cyclization , which involves a conjugated diene system. This generates a cumulene intermediate and a naphthyl diradical .

Hydrogen Abstraction and DNA Cleavage

The diradicals formed via Bergman or Myers-Saito cyclization abstract hydrogen atoms from DNA, leading to cytotoxic effects. Studies on analogous enediynes (e.g., calicheamicin) show specificity for the minor groove of DNA .

| Target | Mechanism | Outcome | References |

|---|---|---|---|

| Double-stranded DNA | H abstraction at C1, C4, or C5 positions of deoxyribose | Single- or double-strand breaks via O₂-dependent pathways . |

Biosynthetic Modifications

The compound’s biosynthesis involves iterative polyketide synthase (PKS) pathways. Variable functional groups (e.g., hydroxyls, epoxides) are added post-PKS to modulate reactivity and DNA-binding specificity .

Synthetic Derivatives

Derivatives of pentadecatriene-4,6-diyne have been synthesized to study structure-activity relationships. Key modifications include halogenation and hydroxylation .

Stability and Triggering Mechanisms

The compound’s reactivity is tightly regulated in biological systems. Self-resistance proteins (e.g., CalC) sequester the enediyne, preventing premature diradical formation .

| Stabilizing Factor | Mechanism | References |

|---|---|---|

| Epoxide groups | Steric hindrance delays Bergman cyclization . | |

| Protein binding (e.g., CalC) | Sacrificial hydrogen donors protect host DNA . |

Theoretical Insights

DFT studies on Bergman cyclization reveal a concerted but asynchronous mechanism , with activation energies influenced by substituents .

Comparative Reactivity with Analogues

The compound’s reactivity differs from smaller enediynes due to extended conjugation and steric effects .

| Compound | Key Difference | Impact on Reactivity | References |

|---|---|---|---|

| Calicheamicin | Aromatic appendages | Directs DNA minor-groove binding . | |

| Dynemicin | Anthraquinone moiety | Stabilizes diradical via resonance . |

Propiedades

Número CAS |

19812-23-8 |

|---|---|

Fórmula molecular |

C15H18 |

Peso molecular |

198.309 |

Nombre IUPAC |

pentadeca-2,8,10-trien-4,6-diyne |

InChI |

InChI=1S/C15H18/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5,10,12,14-15H,4,6,8H2,1-2H3 |

Clave InChI |

BXCQMFBOESMZEZ-UHFFFAOYSA-N |

SMILES |

CCCCC=CC=CC#CC#CC=CC |

Sinónimos |

(2E,8E,10E)-2,8,10-Pentadecatriene-4,6-diyne |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.